4-Chloro-7-methoxyquinazolin-6-amine
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Overview
Description
4-Chloro-7-methoxyquinazolin-6-amine is a chemical compound with the molecular formula C9H8ClN3O It belongs to the quinazoline family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxyquinazolin-6-amine typically involves the reaction of 2-amino-4-methoxy-5-cyanobenzoic acid with acetaldehyde under specific conditions. The reaction proceeds through a series of steps, including cyclization and chlorination, to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxyquinazolin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Scientific Research Applications
4-Chloro-7-methoxyquinazolin-6-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxyquinazolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxyquinoline-6-carboxamide: This compound is a pharmaceutical intermediate used in the preparation of Lenvatinib, a tyrosine kinase inhibitor.
Quinazoline derivatives: These compounds have a broad range of biological activities, including antifungal, antiviral, and anticancer properties
Uniqueness
4-Chloro-7-methoxyquinazolin-6-amine is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities
Properties
Molecular Formula |
C9H8ClN3O |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-7-methoxyquinazolin-6-amine |
InChI |
InChI=1S/C9H8ClN3O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,11H2,1H3 |
InChI Key |
KQXKLFMKBULBJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)N |
Origin of Product |
United States |
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